4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
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Overview
Description
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethyl group, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides to form the triazole ring . The reaction conditions often require an alkaline medium and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol
- 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N5O3S/c1-2-25-17(12-28-16-6-4-3-5-7-16)23-24-20(25)29-13-18(26)22-15-10-8-14(9-11-15)19(21)27/h3-11H,2,12-13H2,1H3,(H2,21,27)(H,22,26) |
InChI Key |
IJEURIGROALQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=CC=C3 |
Origin of Product |
United States |
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